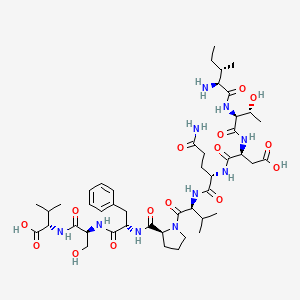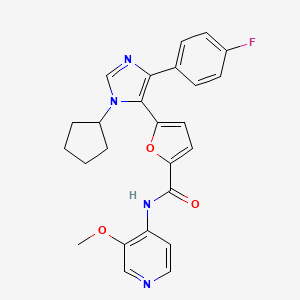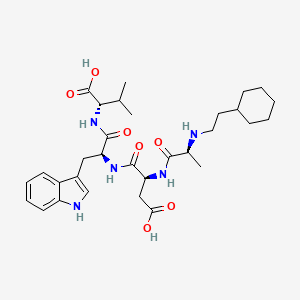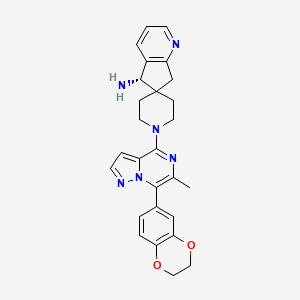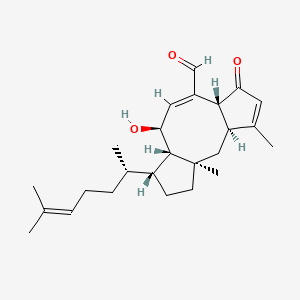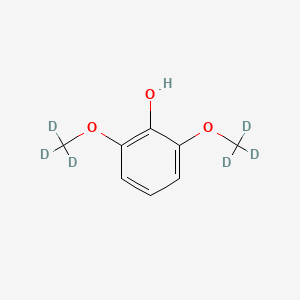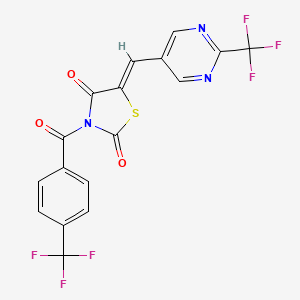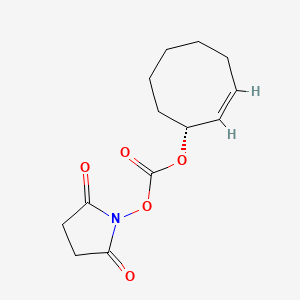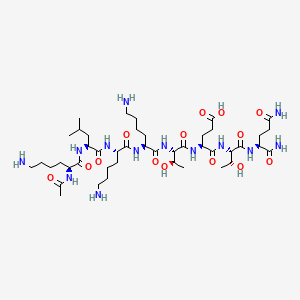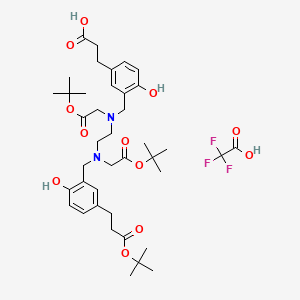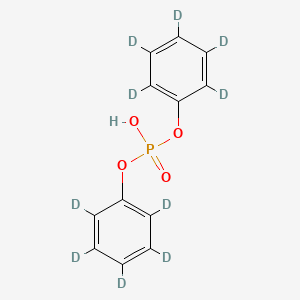
Diphenyl Phosphate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl Phosphate-d10 is a deuterium-labeled version of Diphenyl Phosphate. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in tracing and quantifying the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl Phosphate-d10 typically involves the deuteration of Diphenyl Phosphate. This process can be achieved through the reaction of Diphenyl Phosphate with deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors, and various purification techniques are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Diphenyl Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction can produce phosphine derivatives .
Scientific Research Applications
Diphenyl Phosphate-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphate groups.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phosphate-containing drugs.
Industry: Applied in the development of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of Diphenyl Phosphate-d10 involves its incorporation into biological and chemical systems where it can be traced and quantified. The deuterium labeling allows for precise tracking of the compound’s movement and transformation. In biological systems, it can inhibit growth and energy metabolism in a sex-specific manner, as observed in zebrafish studies .
Comparison with Similar Compounds
Diphenyl Phosphate: The non-deuterated version of Diphenyl Phosphate-d10.
Triphenyl Phosphate: Another phosphate ester with similar applications but different chemical properties.
Phenyl Phosphate: A simpler phosphate ester with fewer phenyl groups
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. This labeling enhances the compound’s stability and allows for more accurate measurements in various scientific applications .
Properties
Molecular Formula |
C12H11O4P |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
ASMQGLCHMVWBQR-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


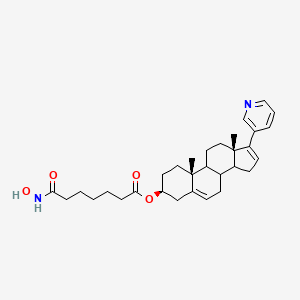
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
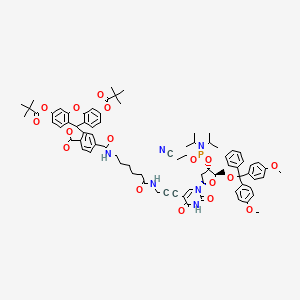
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
